molecular formula C19H20Cl2N2O3S B4033509 2-[2-(2,4-DICHLOROPHENOXY)PROPANAMIDO]-6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE

2-[2-(2,4-DICHLOROPHENOXY)PROPANAMIDO]-6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE

Cat. No.: B4033509
M. Wt: 427.3 g/mol
InChI Key: NSMZZIOFYWVAKZ-UHFFFAOYSA-N
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Description

2-[2-(2,4-DICHLOROPHENOXY)PROPANAMIDO]-6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE is a useful research compound. Its molecular formula is C19H20Cl2N2O3S and its molecular weight is 427.3 g/mol. The purity is usually 95%.
The exact mass of the compound 2-{[2-(2,4-dichlorophenoxy)propanoyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is 426.0571691 g/mol and the complexity rating of the compound is 567. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

This compound and its derivatives are synthesized through various chemical reactions, involving condensation, hydrolysis, and reaction with aromatic aldehydes, among other steps. These compounds are characterized using spectroscopic methods such as IR, 1H NMR, 13C-NMR, Mass, and elemental analysis, providing insight into their structure and properties (Talupur, Satheesh, & Chandrasekhar, 2021).

Biological Activity

Several studies focus on the biological activity of these compounds, including antibacterial and antifungal activities. The derivatives show promising results against a range of bacterial and fungal strains, highlighting their potential as antibiotic and antibacterial drugs (Vasu, Nirmala, Chopra, Mohan, & Saravanan, 2005). Another study emphasizes the cytostatic, antitubercular, and anti-inflammatory activities of azomethine derivatives, suggesting a broad spectrum of pharmacological properties (С. Чиряпкин et al., 2021).

Antimicrobial Evaluation and Docking Studies

Compounds synthesized from this chemical framework have been evaluated for their antimicrobial efficacy, and molecular docking studies have been conducted to understand their mode of action. Such studies provide a foundation for the development of new antimicrobial agents, highlighting the compound's relevance in medical chemistry and pharmaceutical science (Talupur, Satheesh, & Chandrasekhar, 2021).

Chemical Properties and Synthesis Optimization

Research into the chemical properties of these compounds, along with the optimization of synthesis methods, is crucial for their application in drug development. Studies detail the synthesis routes, reaction conditions, and the impact of various substituents on the chemical reactions involved, aiding in the design and development of new compounds with desired biological activities (Abdalha, Abou El-Regal, El-Kassaby, & Ali, 2011).

Application in CCR5 Antagonists

The framework of this compound is also explored in the context of developing CCR5 antagonists, which are important for the treatment of HIV. This demonstrates the compound's versatility and potential in the development of therapeutics for various diseases, including infectious and chronic conditions (Ikemoto et al., 2005).

Properties

IUPAC Name

2-[2-(2,4-dichlorophenoxy)propanoylamino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20Cl2N2O3S/c1-9-3-5-12-15(7-9)27-19(16(12)17(22)24)23-18(25)10(2)26-14-6-4-11(20)8-13(14)21/h4,6,8-10H,3,5,7H2,1-2H3,(H2,22,24)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSMZZIOFYWVAKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C(C)OC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[2-(2,4-DICHLOROPHENOXY)PROPANAMIDO]-6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE
Reactant of Route 2
Reactant of Route 2
2-[2-(2,4-DICHLOROPHENOXY)PROPANAMIDO]-6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE
Reactant of Route 3
Reactant of Route 3
2-[2-(2,4-DICHLOROPHENOXY)PROPANAMIDO]-6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE
Reactant of Route 4
Reactant of Route 4
2-[2-(2,4-DICHLOROPHENOXY)PROPANAMIDO]-6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE
Reactant of Route 5
2-[2-(2,4-DICHLOROPHENOXY)PROPANAMIDO]-6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE
Reactant of Route 6
2-[2-(2,4-DICHLOROPHENOXY)PROPANAMIDO]-6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.